[3-(4-Methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[3-(4-methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-8-5-9(3-4-12(8)15-2)11-6-10(7-13)16-14-11;/h3-5,10H,6-7,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTYBQXDJUQGAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(C2)CN)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [3-(4-Methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 256.73 g/mol |
| CAS Number | 1803600-74-9 |
| Synonyms | This compound |
Structural Characteristics
The compound features a dihydrooxazole ring, which is known for its diverse biological activities. The presence of the methoxy and methyl groups on the phenyl ring contributes to its lipophilicity and potential interaction with biological targets.
Anticancer Activity
Recent studies have focused on the anticancer properties of oxazole derivatives. For instance, compounds structurally similar to This compound have shown promising results against various cancer cell lines:
- MCF-7 (breast cancer) : Exhibited significant cytotoxicity with IC values in the micromolar range.
- HeLa (cervical cancer) : Induced apoptosis as demonstrated through flow cytometry assays.
These findings suggest that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest.
The proposed mechanism of action for compounds in this class includes:
- Inhibition of Cell Proliferation : Compounds have been shown to inhibit key signaling pathways involved in cell growth.
- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
- Interference with DNA Repair Mechanisms : Some derivatives disrupt DNA repair processes, enhancing cytotoxicity in rapidly dividing cells.
Antimicrobial Activity
In addition to anticancer properties, there is evidence suggesting that oxazole derivatives possess antimicrobial activity:
- Antibacterial Effects : Studies indicate that certain derivatives exhibit activity against Gram-positive and Gram-negative bacteria.
- Antifungal Properties : Compounds similar to the target molecule have shown efficacy against fungal strains, potentially useful in treating infections.
Study 1: Anticancer Efficacy
A study published in MDPI evaluated various oxazole derivatives for their anticancer activity. The results indicated that compounds with structural similarities to This compound demonstrated superior cytotoxic effects against human leukemia cell lines compared to standard chemotherapeutics like doxorubicin .
Study 2: Antimicrobial Properties
Research highlighted in PubChem reported on the antimicrobial efficacy of related oxazole derivatives. The study found that specific modifications enhanced antibacterial activity against resistant strains of bacteria .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
